2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a chemical compound . It is also known as chloroacetanilide .
Molecular Structure Analysis
The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules . The InChI code for this compound is 1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C8H7Cl2NO , and its molecular weight is 204.05 . The InChI key for this compound is KNVBYGNINQITJC-UHFFFAOYSA-N .Scientific Research Applications
Crystallographic Studies and Molecular Conformation
- Research has demonstrated the significance of molecular conformation and crystal structure analysis in understanding the physicochemical properties of chlorophenyl acetamide derivatives. Gowda et al. (2007) investigated the conformation of the N—H bond and its relationship to substituent positioning, finding that molecular conformations are crucial for establishing hydrogen bonding and supramolecular assembly patterns (Gowda, Foro, & Fuess, 2007).
Synthesis and Characterization
- The synthesis and characterization of chloroacetamide derivatives have been extensively studied. For instance, Zhou and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the utility of chloroacetamide compounds in organic synthesis and their potential in various applications due to their structural diversity (Zhong-cheng & Shu Wan-yin, 2002).
Pharmacological Applications
- Chlorophenyl acetamide derivatives have been evaluated for their pharmacological potentials. A study by Ghosh et al. (2008) on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects, highlighting the therapeutic potential of these compounds in treating diseases like Japanese encephalitis (Ghosh et al., 2008).
Materials Science and Supramolecular Assembly
- The role of halogenated acetamides in supramolecular chemistry has been explored, with studies indicating that these compounds can form complex three-dimensional architectures through hydrogen bonding and other non-covalent interactions. Hazra et al. (2014) focused on the C—H···O and C—H···X (X = Cl/Br) hydrogen bonds in structuring supramolecular assemblies, which are important for material science applications (Hazra et al., 2014).
Environmental and Chemical Safety
- Comparative metabolism studies, such as those conducted by Coleman et al. (2000), have provided insights into the biotransformation of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, underlining the importance of understanding the environmental and health implications of these chemicals (Coleman et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)-phenylmethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-5-2-1-3-6-11)12-7-4-8-13(17)9-12/h1-9,15H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPYSPOSDWLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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